molecular formula C20H24O9S B8268328 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8268328
M. Wt: 440.5 g/mol
InChI Key: JCKOUAWEMPKIAT-OUUBHVDSSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic compound used primarily in glycobiology research. It is a derivative of glucose where the hydroxyl groups are acetylated, and a thiophenyl group is attached to the anomeric carbon. This compound is valuable in studying carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of glucose derivatives followed by the introduction of a thiophenyl group. The process begins with the protection of the hydroxyl groups of glucose using acetyl groups. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine. The protected glucose is then treated with thiophenol in the presence of a base like sodium hydride to introduce the thiophenyl group at the anomeric carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the acetylation and thiophenylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl groups can be reduced to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Substitution: Acetic anhydride and pyridine are commonly used for acetylation, while bases like sodium hydride are used for thiophenylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deacetylated glucose derivatives.

    Substitution: Various glycoside derivatives with different protective groups.

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is widely used in scientific research, particularly in:

    Chemistry: Studying carbohydrate chemistry and developing new synthetic methods for glycosides.

    Biology: Investigating the role of glycans in biological systems and protein-glycan interactions.

    Medicine: Developing potential therapeutic agents targeting glycan-related pathways.

    Industry: Producing biochemical reagents for research and development.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The thiophenyl group can mimic natural glycosidic linkages, allowing the compound to act as a substrate or inhibitor for glycosidases and glycosyltransferases. This interaction helps in studying the enzymatic processes and developing inhibitors for therapeutic purposes.

Comparison with Similar Compounds

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific acetylation pattern and the presence of a thiophenyl group. Similar compounds include:

    Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside: Differing in the position and type of protective groups.

    Phenyl beta-D-glucopyranoside: Lacking acetyl groups and the thiophenyl group.

    Methyl phenyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside: Differing in the methyl group and acetylation pattern.

These compounds share similar applications in glycobiology but differ in their reactivity and interaction with enzymes due to the variations in their chemical structure.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOUAWEMPKIAT-OUUBHVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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